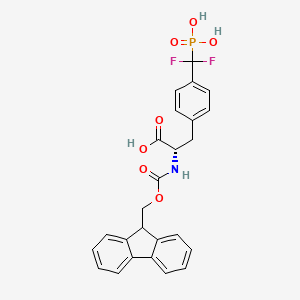

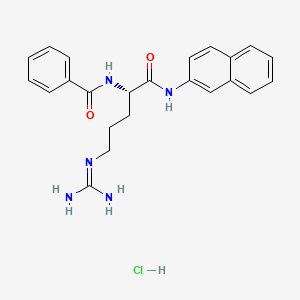

Fmoc-Phe(CF2PO3)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-Phe(CF2PO3)-OH, also known as fluorenylmethyloxycarbonyl-phenylalanine-(difluorophosphonate)-hydroxyl, is a derivative of phenylalanine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a difluorophosphonate moiety. It is commonly used in peptide synthesis and has applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine, also known as Fmoc-Phe(CF2PO3)-OH, is the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium .

Mode of Action

This compound interacts with its targets through a process known as self-assembly . This compound, under certain conditions such as changes in pH or temperature, can self-assemble into a hydrogel . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making this hydrogel .

Biochemical Pathways

The self-assembly of this compound into a hydrogel is a complex process that involves multiple biochemical pathways . These pathways are influenced by various factors including the pH, temperature, and concentration of the compound .

Pharmacokinetics

It’s known that the compound can form hydrogels, which have potential applications in drug delivery . Hydrogels can control the release of drugs, improving their bioavailability .

Result of Action

The primary result of this compound action is the formation of hydrogels . These hydrogels have potential applications in various fields, including biomedicine . For instance, they can be used as delivery vehicles for drugs . Moreover, these hydrogels have shown antimicrobial efficiency against both Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bacteria .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature can affect the self-assembly of the compound into a hydrogel . Furthermore, the presence of buffer ions can also influence the gel formation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

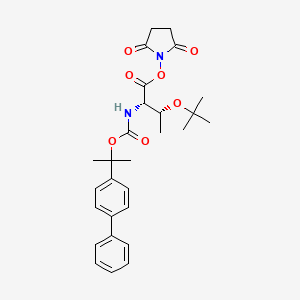

The synthesis of Fmoc-Phe(CF2PO3)-OH typically involves the following steps:

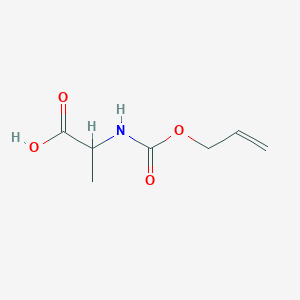

Fmoc Protection: The phenylalanine is first protected with the Fmoc group. This is achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Difluorophosphonate Introduction: The protected phenylalanine is then reacted with a difluorophosphonate reagent. This step usually requires the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phe(CF2PO3)-OH undergoes various chemical reactions, including:

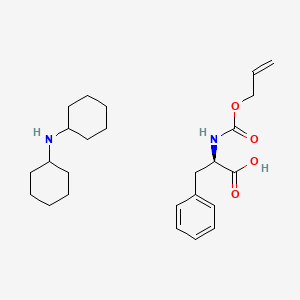

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents like DCC or HATU.

Hydrolysis: The difluorophosphonate group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: DCC or HATU in the presence of DMAP.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Deprotection: Phenylalanine with a free amino group.

Coupling: Peptides with the this compound moiety incorporated.

Hydrolysis: Phenylalanine derivatives with modified phosphonate groups.

Scientific Research Applications

Chemistry

Fmoc-Phe(CF2PO3)-OH is widely used in peptide synthesis, particularly in the development of peptide-based drugs and biomaterials. Its unique structure allows for the incorporation of phosphonate groups into peptides, which can enhance their stability and bioactivity.

Biology

In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving phosphatases. The difluorophosphonate group acts as a mimic of phosphate groups, making it useful in the design of enzyme inhibitors.

Medicine

The compound is explored for its potential in developing novel therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated phosphorylation.

Industry

In the industrial sector, this compound is used in the production of advanced biomaterials, including hydrogels and scaffolds for tissue engineering. Its incorporation into these materials can enhance their mechanical properties and biocompatibility.

Comparison with Similar Compounds

Similar Compounds

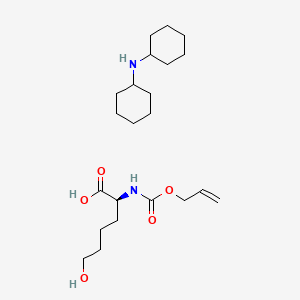

Fmoc-Phe-Phe-OH: A dipeptide with similar self-assembly properties.

Fmoc-Phe-Arg-Gly-Asp-OH: A peptide with additional biological functions, such as promoting cell adhesion.

Uniqueness

Fmoc-Phe(CF2PO3)-OH is unique due to the presence of the difluorophosphonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to interact with enzymes, making it more versatile in research and industrial applications compared to other Fmoc-protected peptides.

Properties

IUPAC Name |

(2S)-3-[4-[difluoro(phosphono)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F2NO7P/c26-25(27,36(32,33)34)16-11-9-15(10-12-16)13-22(23(29)30)28-24(31)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,31)(H,29,30)(H2,32,33,34)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWYQNFAGUNPJV-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F2NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B613244.png)